molecular formula C13H14N2O B273691 N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine

N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine

Katalognummer B273691
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: HJWDGXFQEAZSQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine, also known as AG490, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in regulating immune responses, cell growth, and differentiation.

Wirkmechanismus

N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine acts as a competitive inhibitor of the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2, thereby preventing its phosphorylation and activation. This results in the inhibition of downstream signaling events, including the activation of STATs and the expression of target genes. The inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune disorders and inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine has several advantages as a research tool, including its high potency and specificity for the JAK/STAT signaling pathway. It can be used to study the role of this pathway in various diseases and to identify potential therapeutic targets. However, there are also some limitations to its use in lab experiments, including its potential toxicity and off-target effects. Therefore, careful consideration should be given to the dose and duration of treatment when using this compound in experiments.

Zukünftige Richtungen

There are several future directions for the research on N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine, including the development of more potent and selective inhibitors of the JAK/STAT signaling pathway. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential therapeutic targets for its use in various diseases. Finally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its potential toxicity in clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its ability to inhibit the JAK/STAT signaling pathway makes it a valuable research tool for studying the role of this pathway in disease pathogenesis and for identifying potential therapeutic targets. However, further research is needed to fully understand its mechanisms of action and to develop more potent and selective inhibitors for clinical use.

Synthesemethoden

N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine can be synthesized by the reaction of 6-methylcarbazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound as a yellow crystalline solid. The purity of the compound can be further improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses, cell growth, and differentiation. By inhibiting this pathway, this compound can modulate the activity of various cytokines and growth factors, which play a crucial role in the pathogenesis of these diseases.

Eigenschaften

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

N-(6-methyl-3,4-dihydro-2H-carbazol-1-yl)hydroxylamine

InChI

InChI=1S/C13H14N2O/c1-8-5-6-11-10(7-8)9-3-2-4-12(15-16)13(9)14-11/h5-7,15-16H,2-4H2,1H3

InChI-Schlüssel

HJWDGXFQEAZSQG-UHFFFAOYSA-N

Isomerische SMILES

CC1=CC2=C3CCCC(=C3N=C2C=C1)NO

SMILES

CC1=CC2=C3CCCC(=C3N=C2C=C1)NO

Kanonische SMILES

CC1=CC2=C3CCCC(=C3N=C2C=C1)NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.